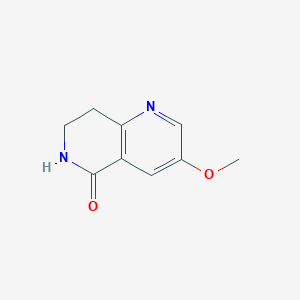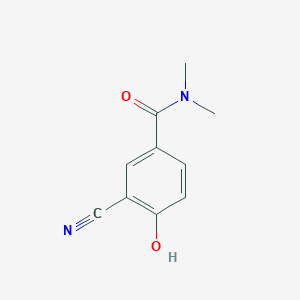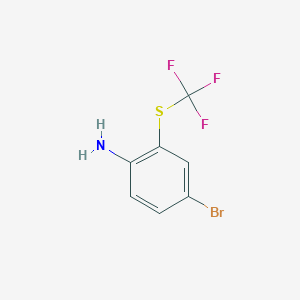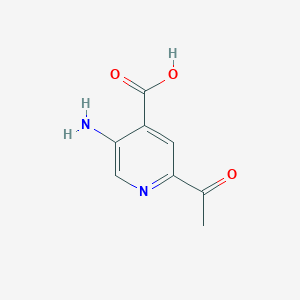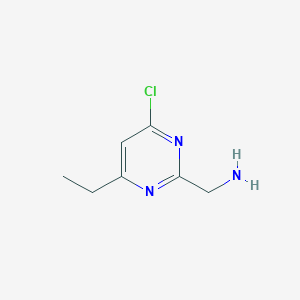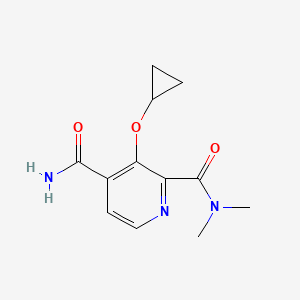
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide is an organic compound with the molecular formula C12H15N3O3 It is a derivative of pyridine and features a cyclopropoxy group attached to the pyridine ring, along with two dimethylcarboxamide groups
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,4-dicarboxylic acid as the primary starting material.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable activating agent such as thionyl chloride.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, where nucleophiles like amines or thiols replace the cyclopropoxy group, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and dimethylcarboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,4-dicarboxamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N2,N2-dimethylpyridine-2,5-dicarboxamide: This compound has a similar structure but differs in the position of the carboxamide groups, which can lead to different chemical and biological properties.
N2,N2-Dimethylpyridine-2,4-dicarboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-N,2-N-dimethylpyridine-2,4-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)9-10(18-7-3-4-7)8(11(13)16)5-6-14-9/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Clave InChI |
QQUNJGIHRRPBRC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


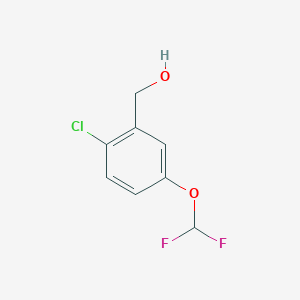
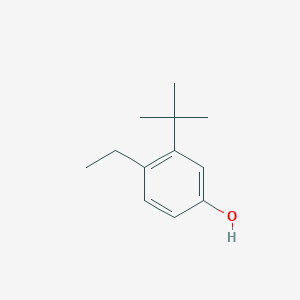
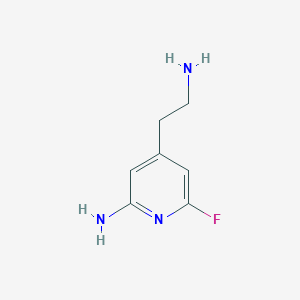
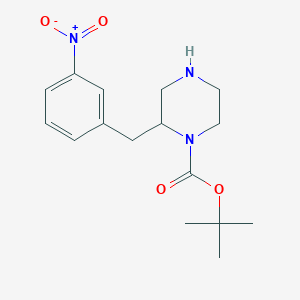
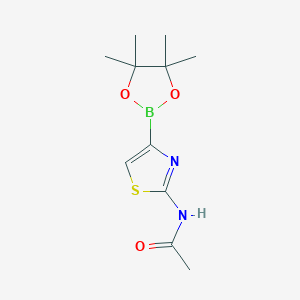
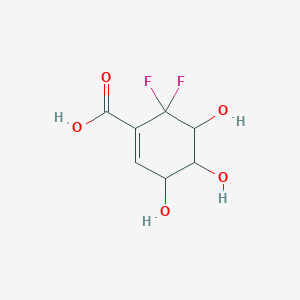
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)
